molecular formula C12H8N6OS2 B11060168 3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11060168
M. Wt: 316.4 g/mol
InChI Key: FYRSJEGOULTNKW-UHFFFAOYSA-N
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Description

3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide: is a heterocyclic compound with a fascinating structure. It contains both thieno[2,3-b]pyridine and thiazole moieties, making it an intriguing target for synthetic chemists and researchers. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One approach is the reaction of thiosemicarbazide with N-cyanoguanidine in an acidic medium, leading to the formation of 3,5-diamino-1-thiocarbamoyl-1,2,4-triazole . This intermediate can then be further modified to yield our target compound .

Reaction Conditions:: The specific reaction conditions and reagents used in the synthesis may vary, but the overall strategy involves judiciously controlling the reaction pH and temperature to achieve the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound using the established synthetic routes.

Chemical Reactions Analysis

Reactivity::

3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide: can participate in various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, and substitution processes.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions may occur at the cyano group or other reactive sites.

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to elucidate the exact outcomes.

Scientific Research Applications

Chemistry:: Researchers explore this compound’s reactivity, stability, and potential as a building block for novel materials.

Biology and Medicine::

Mechanism of Action

The precise mechanism by which 3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers can compare our compound with related indole derivatives to highlight its uniqueness.

Properties

Molecular Formula

C12H8N6OS2

Molecular Weight

316.4 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C12H8N6OS2/c13-4-5-3-6-7(14)8(21-11(6)17-9(5)15)10(19)18-12-16-1-2-20-12/h1-3H,14H2,(H2,15,17)(H,16,18,19)

InChI Key

FYRSJEGOULTNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N

Origin of Product

United States

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